molecular formula C24H25NO6 B2968733 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2416231-29-1

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2968733
CAS No.: 2416231-29-1
M. Wt: 423.465
InChI Key: NQGAXEOSTUVSRW-UHFFFAOYSA-N
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Description

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic framework provides the compound with distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the Fmoc group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the Fmoc group.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.

    Medicine: Research into its potential therapeutic applications includes drug development and delivery systems.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, revealing reactive sites that can participate in further chemical reactions. The spirocyclic core provides structural stability and influences the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the Fmoc group, resulting in different chemical properties and applications.

    3-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with variations in the heteroatoms present in the ring system.

Uniqueness

The presence of the Fmoc group in 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid distinguishes it from other spirocyclic compounds. This group not only provides a protective function but also enhances the compound’s versatility in synthetic applications. The combination of the spirocyclic core and the Fmoc group makes this compound particularly valuable in peptide synthesis and other areas of chemical research.

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGAXEOSTUVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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